1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide 1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097859-79-3
VCID: VC7042098
InChI: InChI=1S/C22H30N6O3S/c1-14(2)6-12-27-21(31)19-16(9-13-32-19)28-17(24-25-22(27)28)4-3-5-18(29)26-10-7-15(8-11-26)20(23)30/h9,13-15H,3-8,10-12H2,1-2H3,(H2,23,30)
SMILES: CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCC(CC4)C(=O)N
Molecular Formula: C22H30N6O3S
Molecular Weight: 458.58

1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide

CAS No.: 2097859-79-3

Cat. No.: VC7042098

Molecular Formula: C22H30N6O3S

Molecular Weight: 458.58

* For research use only. Not for human or veterinary use.

1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide - 2097859-79-3

Specification

CAS No. 2097859-79-3
Molecular Formula C22H30N6O3S
Molecular Weight 458.58
IUPAC Name 1-[4-[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C22H30N6O3S/c1-14(2)6-12-27-21(31)19-16(9-13-32-19)28-17(24-25-22(27)28)4-3-5-18(29)26-10-7-15(8-11-26)20(23)30/h9,13-15H,3-8,10-12H2,1-2H3,(H2,23,30)
Standard InChI Key RWOGLPAEGBELBI-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCC(CC4)C(=O)N

Introduction

The compound 1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide is a highly complex organic molecule with a molecular formula of C22H30N6O3S and a molecular weight of 458.6 g/mol . This compound belongs to a category of heterocyclic compounds containing sulfur and nitrogen atoms within its structure. Its intricate framework suggests potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of such a complex compound typically involves multi-step organic reactions that integrate heterocyclic chemistry and functional group transformations. While specific synthesis protocols for this compound were not detailed in the sources reviewed, similar compounds are often synthesized using:

  • Cyclization reactions to form the tricyclic core.

  • Functionalization of side chains via alkylation or acylation.

  • Addition of the piperidine ring through nucleophilic substitution or amidation reactions.

Potential Applications

Although detailed biological studies on this specific compound are not widely reported, its structural features suggest applications in:

  • Pharmacology: The presence of heterocycles and carboxamide groups indicates potential as an enzyme inhibitor or receptor modulator.

  • Medicinal Chemistry: The sulfur-containing triazatricyclic system may interact with biological targets such as metalloproteins or sulfur-sensitive enzymes.

  • Drug Development: Compounds with similar frameworks have been explored for anti-inflammatory, antimicrobial, or anticancer activities.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For precise three-dimensional structural analysis.

Research Directions

Future research on this compound could focus on:

  • Biological Activity Screening: Testing for antimicrobial, anticancer, or enzyme inhibition properties.

  • Structure-Activity Relationship (SAR) Studies: Modifying functional groups to optimize biological activity.

  • Docking Studies: Computational modeling to predict binding affinities with biological targets.

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